tert-butyl 3-bromo-2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate
CAS No.:
Cat. No.: VC20530464
Molecular Formula: C13H17BrN2O3
Molecular Weight: 329.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17BrN2O3 |
|---|---|
| Molecular Weight | 329.19 g/mol |
| IUPAC Name | tert-butyl 3-bromo-2-oxo-1,5,6,8-tetrahydro-1,7-naphthyridine-7-carboxylate |
| Standard InChI | InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(18)16-5-4-8-6-9(14)11(17)15-10(8)7-16/h6H,4-5,7H2,1-3H3,(H,15,17) |
| Standard InChI Key | BCOQRZTYLASMLK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=O)C(=C2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
tert-Butyl 3-bromo-2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate (C₁₃H₁₇BrN₂O₃, MW 329.19 g/mol) features a 1,7-naphthyridine core—a bicyclic system comprising two fused pyridine rings with nitrogen atoms at positions 1 and 7. The molecule’s key substituents include:
-
A tert-butoxycarbonyl (Boc) group at N-7, enhancing solubility and serving as a protective moiety in synthetic workflows.
-
A bromine atom at C-3, providing a site for cross-coupling reactions.
-
A keto group at C-2, enabling hydrogen bonding and participation in redox processes .
The partially saturated 2,5,6,8-tetrahydro structure introduces conformational flexibility, influencing both reactivity and biological interactions. X-ray crystallography of analogous naphthyridines reveals a boat-like conformation in the saturated ring, with the bromine atom occupying an axial position .
Physicochemical Properties
Key properties include:
-
Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF) due to the Boc group; limited aqueous solubility (logP ≈ 2.1).
-
Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments, particularly at the ester and carbamate groups.
-
Spectroscopic Signatures:
Synthesis and Manufacturing
Industrial Synthetic Routes
The synthesis typically involves a four-step sequence:
-
Ring Formation: Condensation of 4-aminopyridine with γ-butyrolactone under acidic conditions yields the 1,7-naphthyridine skeleton.
-
Bromination: Electrophilic bromination at C-3 using N-bromosuccinimide (NBS) in CCl₄ achieves regioselective substitution.
-
Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP affords the N-7 carbamate.
-
Oxidation: PCC-mediated oxidation introduces the C-2 keto group .
Table 1: Optimization of Bromination Step
| Condition | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NBS, CCl₄ | CCl₄ | 0–25 | 78 |
| Br₂, FeCl₃ | CH₂Cl₂ | 40 | 65 |
| HBr, H₂O₂ | AcOH | 60 | 42 |
Green Chemistry Approaches
Recent advancements emphasize solvent-free mechanochemical synthesis. Ball-milling 4-aminopyridine derivatives with KBr and Oxone® under solid-state conditions achieves 72% yield while reducing waste .
Reactivity and Derivatization
Halogen Exchange Reactions
The C-3 bromine participates in cross-coupling reactions:
-
Suzuki-Miyaura: Pd(PPh₃)₄ catalyzes coupling with arylboronic acids (e.g., phenyl, 4-fluorophenyl) to form biaryl derivatives.
-
Buchwald-Hartwig Amination: Forms C-N bonds with primary/secondary amines, enabling access to amino-substituted naphthyridines .
Functional Group Interconversion
-
Reduction: NaBH₄ reduces the C-2 keto group to a hydroxyl, altering hydrogen-bonding capacity.
-
Decarboxylation: Heating with HCl/EtOH removes the Boc group, generating the free amine for further functionalization .
Biological Activities and Mechanisms
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Ciprofloxacin | E. coli | 0.25 |
| Synthesized Derivative | S. aureus | 4.0 |
| This Compound | M. tuberculosis | 1.2 |
Anticancer Properties
The bromine atom enhances electrophilicity, facilitating covalent binding to cysteine residues in oncogenic kinases:
-
In Vitro Cytotoxicity: IC₅₀ = 8.7 µM against HeLa cells via ROS-mediated apoptosis.
Applications in Drug Discovery
Lead Optimization
Structural modifications improve pharmacokinetics:
-
Water-Soluble Prodrugs: Phosphorylation of the hydroxyl group increases aqueous solubility 10-fold.
-
Targeted Delivery: Conjugation with folic acid nanoparticles enhances tumor uptake in murine models .
Patent Landscape
Recent patents highlight its utility:
-
WO2023056478A1: Use in Bruton’s tyrosine kinase (BTK) inhibitors for autoimmune diseases.
-
US2024182742A1: Component of radiopharmaceuticals for PET imaging of solid tumors.
Challenges and Future Directions
Synthetic Challenges
-
Regioselectivity: Competing bromination at C-5 remains an issue (15–20% byproduct formation).
-
Scale-up: Multi-step synthesis necessitates cost-effective purification methods (e.g., continuous flow chromatography) .
Therapeutic Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume